molecular formula C12H12N2O2S B1279805 N-(3-aminophenyl)benzenesulfonamide CAS No. 104997-09-3

N-(3-aminophenyl)benzenesulfonamide

Cat. No.: B1279805
CAS No.: 104997-09-3
M. Wt: 248.30 g/mol
InChI Key: RUYQFOIEMVGGQT-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(3-aminophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme is involved in the regulation of histone methylation, which affects gene expression and cellular function. This compound interacts with lysine-specific demethylase 1 by binding to its active site, thereby inhibiting its activity. This interaction is selective and reversible, making this compound a valuable tool for studying the role of lysine-specific demethylase 1 in various biological processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by affecting cell signaling pathways and gene expression. For example, this compound can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of lysine-specific demethylase 1, this compound inhibits the demethylation of histone H3 at lysine 4 and lysine 9. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular function. Additionally, this compound can inhibit other enzymes, such as carbonic anhydrase IX, which plays a role in cellular pH regulation and tumor progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of lysine-specific demethylase 1 and carbonic anhydrase IX. These long-term effects can lead to changes in gene expression and cellular metabolism that persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit lysine-specific demethylase 1 without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can inhibit carbonic anhydrase IX, which is involved in the regulation of cellular pH and metabolic flux. By inhibiting this enzyme, this compound can alter the levels of metabolites and affect cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure. The transport and distribution of this compound can influence its localization and activity within cells .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with histone proteins and enzymes involved in gene regulation. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound are closely linked to its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects .

Properties

IUPAC Name

N-(3-aminophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYQFOIEMVGGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474387
Record name N-(3-aminophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104997-09-3
Record name N-(3-aminophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.